

Application Notes: Molecular Docking of 2-Chloro-Pyridine Derivatives

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Compound of Interest

Compound Name: 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

Cat. No.: B136557

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Introduction

Molecular docking is a computational technique used extensively in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1][2][3] This method is instrumental in identifying potential drug candidates by simulating the interaction between a ligand and the active site of a receptor at an atomic level.[4] The 2-chloro-pyridine scaffold is a significant pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer and antiviral properties.[5][6][7][8] These derivatives have been investigated as inhibitors for various protein targets, making them a subject of interest for molecular docking studies.

Key Concepts in Molecular Docking

- **Ligand and Receptor:** The small molecule, in this case, a 2-chloro-pyridine derivative, is the ligand, and the biological macromolecule it binds to (e.g., an enzyme or receptor) is the receptor.[1]
- **Search Algorithm:** This component explores the conformational space of the ligand within the receptor's binding site to generate various possible binding poses.[2][4]
- **Scoring Function:** A scoring function evaluates each generated pose and assigns a score, typically representing the binding free energy, to rank the potential binding modes.[1][2][4]

Applications in Drug Discovery for 2-Chloro-Pyridine Derivatives

Molecular docking studies of 2-chloro-pyridine derivatives have been crucial in:

- Identifying Potential Protein Targets: Docking simulations help in screening these derivatives against various protein targets to identify potential hits. For instance, derivatives have been docked against telomerase, a key target in cancer, to evaluate their inhibitory potential.[5][6]
- Understanding Binding Modes: These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein.[5][6]
- Lead Optimization: By understanding the structure-activity relationship (SAR) through docking, medicinal chemists can rationally design and synthesize new derivatives with improved binding affinity and selectivity.[9]
- Virtual Screening: Docking can be used to screen large libraries of 2-chloro-pyridine derivatives to prioritize compounds for experimental testing, thereby saving time and resources.[3]

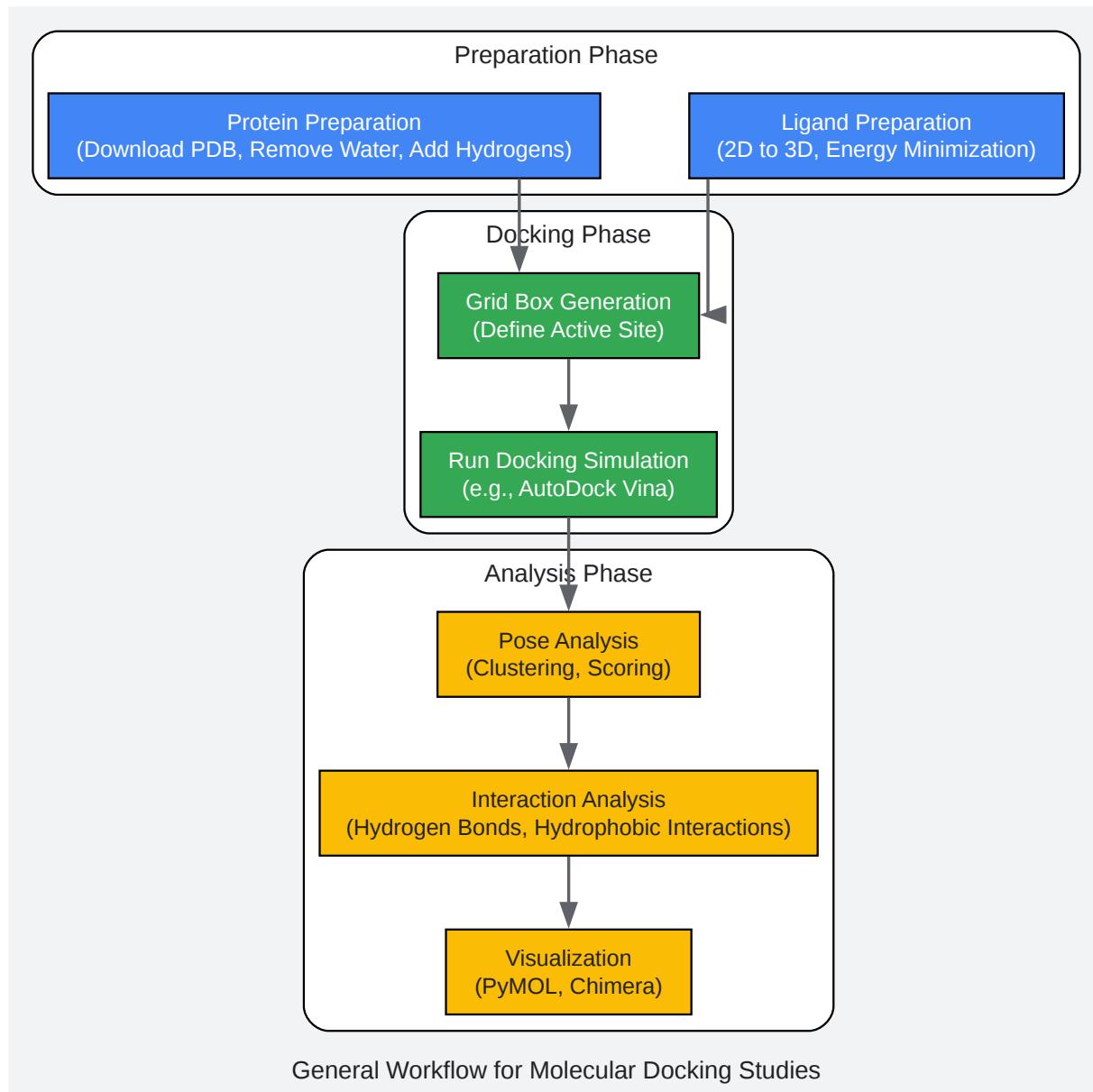
Data Summary: Docking of 2-Chloro-Pyridine Derivatives

The following table summarizes results from molecular docking studies of various 2-chloro-pyridine derivatives against different protein targets.

Compound Class	Target Protein	PDB ID	Docking Software	Binding Energy (kcal/mol)	Key Interacting Residues	Reference
Flavone-containing 2-chloropyridine	Telomerase	3DU6	Not Specified	Not Specified	Not Specified	[5]
1,3,4-Oxadiazole-containing 2-chloropyridine	Telomerase	3DU6	Not Specified	Not Specified	Not Specified	[6]
2-Aminopyridine derivatives	c-Met Kinase	Not Specified	Not Specified	Not Specified	Tyr1230, Arg1208	[10]
Pyridine derivatives	Epidermal Growth Factor Receptor (EGFR)	Not Specified	Not Specified	Not Specified	Not Specified	[11][12]
Pyridine derivatives	SARS-CoV-2 Main Protease	Not Specified	Not Specified	-8.8	Not Specified	[8]

Visualizations

A standard workflow for molecular docking is essential for reproducible results. The following diagram illustrates the key steps involved.



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References

- 1. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 2. KBbox: Methods [kbbox.h-its.org]
- 3. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journaljpri.com [journaljpri.com]
- 12. researchgate.net [researchgate.net]
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